molecular formula C17H12BrNO3 B11603832 (3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11603832
M. Wt: 358.2 g/mol
InChI Key: BDUXJYKZKCYQSM-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one: 4-bromophenyl 4-bromobenzoate , is a chemical compound with interesting polymorphism. Polymorphism refers to the ability of a substance to exist in multiple crystalline forms with distinct arrangements of molecules in the solid state . This compound exhibits three different polymorphs, each with unique mechanical properties.

Preparation Methods

The synthetic routes for preparing this compound involve the reaction of appropriate starting materials. While I don’t have specific details on the industrial production methods, here’s a general outline:

  • Synthetic Route: : One common method involves the condensation of 4-bromobenzoyl chloride with 4-bromobenzaldehyde in the presence of a base (such as pyridine) to form the title compound. The reaction proceeds via the formation of an enol intermediate, followed by cyclization to yield the benzoxazinone structure.

  • Reaction Conditions: : The reaction typically occurs at room temperature or slightly elevated temperatures under anhydrous conditions.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

  • Oxidation: : It may be oxidized under suitable conditions, leading to the formation of different oxidation states of the bromine atom.

  • Reduction: : Reduction reactions can convert the carbonyl group (C=O) to a hydroxyl group (C-OH).

  • Substitution: : The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.

  • Common Reagents: : Reagents like sodium borohydride (for reduction) or bromine (for substitution) are commonly used.

  • Major Products: : The specific products depend on the reaction conditions and reagents used. For example, reduction could yield the corresponding alcohol, while substitution might lead to derivatives with different substituents.

Scientific Research Applications

This compound has applications across various scientific fields:

  • Chemistry: : It serves as a model compound for studying polymorphism and crystal packing.

  • Biology: : Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids) to understand binding mechanisms.

  • Medicine: : Investigations focus on potential pharmacological activities, such as anti-inflammatory or anticancer effects.

  • Industry: : Its unique properties may find applications in materials science, including organic electronics or drug delivery systems.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug development, it may target specific receptors or enzymes, modulating cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it with related benzoxazinones or other brominated derivatives. Its polymorphism and mechanical properties distinguish it from structurally similar compounds.

Remember that further research and experimental data are essential to fully understand the compound’s behavior and applications.

Properties

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

3-[(Z)-2-(4-bromophenyl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H12BrNO3/c1-10-2-7-16-13(8-10)19-14(17(21)22-16)9-15(20)11-3-5-12(18)6-4-11/h2-9,20H,1H3/b15-9-

InChI Key

BDUXJYKZKCYQSM-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=C(C=C3)Br)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=C(C=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.